N-Benzylidenebenzylamine
Overview
Description
N-Benzylidenebenzylamine is an organic compound that belongs to the class of Schiff bases. It is formed by the condensation of benzylamine and benzaldehyde. This compound is characterized by the presence of a double bond between the nitrogen and carbon atoms, which is a defining feature of Schiff bases. This compound is widely used in synthetic and analytical chemistry due to its unique chemical properties.
Mechanism of Action
- Primary Targets : N-Benzylidenebenzylamine is widely used in analytic and synthetic chemistry. One of its primary targets is the synthesis of heterocycles, particularly substituted piperidin-2-ones with a wide range of physiological actions .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
N-Benzylidenebenzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with iron-containing catalysts, which facilitate its synthesis from benzylamine . These interactions are crucial for the formation of this compound and its subsequent biochemical activities. The compound’s ability to form stable complexes with metal ions also makes it a valuable tool in analytical chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under atmospheric conditions, with a high conversion yield of around 80% . Its stability may vary depending on the experimental conditions, such as temperature and pH. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be synthesized from benzylamine through oxidation reactions catalyzed by iron-containing catalysts Additionally, this compound can participate in redox reactions, influencing the cellular redox state and metabolic flux
Preparation Methods
Synthetic Routes and Reaction Conditions
The classic preparation method for N-Benzylidenebenzylamine involves the reaction of benzylamine with benzaldehyde. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and it proceeds at room temperature. The reaction can be represented as follows:
C6H5CH2NH2+C6H5CHO→C6H5CH=NCH2C6H5+H2O
In some studies, this compound has been synthesized by the oxidation of dibenzylamine using oxygen in the presence of various catalysts such as copper compounds, gold deposited on titanium dioxide, and gold acetate .
Industrial Production Methods
Industrial production of this compound often involves the use of iron-containing catalysts in tetrachloromethane. The reaction is carried out at temperatures between 80°C and 85°C for about 8 hours, resulting in a high yield of the product . The reaction conditions are optimized to ensure maximum conversion and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-Benzylidenebenzylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-benzylidene-2-hydroxybenzylamine under specific conditions.
Reduction: The compound can be reduced to form benzylamine and benzaldehyde.
Substitution: It can undergo substitution reactions where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from the reactions of this compound include benzylamine, benzaldehyde, and substituted derivatives of the original compound.
Scientific Research Applications
N-Benzylidenebenzylamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Comparison with Similar Compounds
N-Benzylidenebenzylamine can be compared with other Schiff bases such as N-benzylideneaniline and N-benzylidenemethylamine. These compounds share similar structural features but differ in their reactivity and applications. For example:
N-Benzylideneaniline: This compound is used in the synthesis of dyes and pigments.
N-Benzylidenemethylamine: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
This compound is unique due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-benzyl-1-phenylmethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYKHJXFICMPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061136 | |
Record name | Benzenemethanamine, N-(phenylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780-25-6 | |
Record name | N-Benzylidenebenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=780-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N-(phenylmethylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzylidenebenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, N-(phenylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, N-(phenylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylidenebenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Benzylidenebenzylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB6C79ZDV9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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